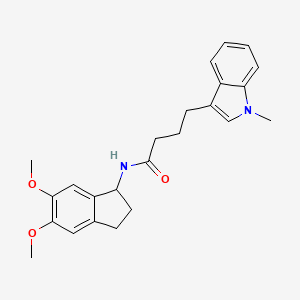
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” is a complex organic compound that features both indene and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the indene and indole intermediates, followed by their coupling through a series of reactions such as alkylation, amidation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental sustainability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions could be used to modify the indene or indole rings.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “this compound” could be explored for its therapeutic potential. It might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or advanced coatings. Its unique chemical properties might also make it useful in catalysis or as a specialty chemical.
作用機序
The mechanism of action of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” would depend on its specific interactions with molecular targets. It might bind to proteins, enzymes, or receptors, modulating their activity and triggering downstream effects. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds might include other indene or indole derivatives, such as:
- “N-(2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide”
- “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide”
Uniqueness
The uniqueness of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” lies in its specific substitution pattern and the combination of indene and indole moieties. This unique structure might confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C24H28N2O3/c1-26-15-17(18-8-4-5-9-21(18)26)7-6-10-24(27)25-20-12-11-16-13-22(28-2)23(29-3)14-19(16)20/h4-5,8-9,13-15,20H,6-7,10-12H2,1-3H3,(H,25,27) |
InChIキー |
CXFQXFYAVAGZND-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937230.png)
![N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B14937231.png)
![1-butyl-N-{4-[(2-ethyl-6-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937236.png)

![(2S)-3-methyl-2-{[4-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoyl]amino}butanoic acid](/img/structure/B14937259.png)



![(2R)-(4-hydroxyphenyl){[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B14937285.png)
![4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14937291.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937292.png)
![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B14937312.png)
